3,5-Dimethyl-4-nitroso-1H-pyrazole
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Overview
Description
3,5-Dimethyl-4-nitroso-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound, characterized by its nitroso group at the 4-position and methyl groups at the 3 and 5 positions, exhibits unique chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group at the 4-position . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar nitrosating agents. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-nitroso-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, forming 4-aminopyrazole derivatives.
Substitution: The nitroso group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or diazonium salts can facilitate substitution reactions.
Major Products
Oxidation: 3,5-Dimethyl-4-nitro-1H-pyrazole.
Reduction: 3,5-Dimethyl-4-aminopyrazole.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-4-nitroso-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-nitroso-1H-pyrazole involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar in structure but with a nitro group instead of a nitroso group.
3,5-Dimethyl-4-aminopyrazole: Formed through the reduction of the nitroso group.
3,5-Dimethylpyrazole: Lacks the nitroso group, making it less reactive in certain chemical reactions
Uniqueness
3,5-Dimethyl-4-nitroso-1H-pyrazole is unique due to its nitroso group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3,5-Dimethyl-4-nitroso-1H-pyrazole (DMNP) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMNP features a nitroso group attached to a pyrazole ring, which contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to derivatives that may exhibit different biological properties.
Table 1: Chemical Transformations of DMNP
Reaction Type | Product | Description |
---|---|---|
Oxidation | 3,5-Dimethyl-4-nitro-1H-pyrazole | Formation of a nitro derivative |
Reduction | 3,5-Dimethyl-4-aminopyrazole | Conversion of the nitroso group to an amino group |
Substitution | Various substituted pyrazole derivatives | Formation of new compounds through nucleophilic attack |
Biological Activities
Research has indicated that DMNP possesses several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
DMNP has been investigated for its potential antimicrobial effects. Studies suggest that the nitroso group may contribute to its ability to inhibit microbial growth. For instance, one study demonstrated that DMNP exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species .
Anticancer Properties
The anticancer potential of DMNP has also been explored. A recent study evaluated the cytotoxic effects of DMNP and its derivatives against different cancer cell lines. The results indicated that certain derivatives showed potent activity against liver and lung carcinoma cell lines, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
Case Study: In one experiment, a derivative of DMNP was tested against C6 glioma cells, resulting in an IC50 value of 5.13 µM, indicating strong cytotoxicity while exhibiting low toxicity towards normal cells .
The mechanism by which DMNP exerts its biological effects is believed to involve its interaction with various molecular targets within cells. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress may disrupt cellular functions and promote apoptosis in cancer cells .
Mechanism | Description |
---|---|
Redox Reactions | Interaction with cellular components leading to ROS generation |
Protein Modification | Reactive intermediates may modify proteins or nucleic acids |
Induction of Apoptosis | Triggering programmed cell death in cancer cells |
Properties
CAS No. |
1122-04-9 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3,5-dimethyl-4-nitroso-1H-pyrazole |
InChI |
InChI=1S/C5H7N3O/c1-3-5(8-9)4(2)7-6-3/h1-2H3,(H,6,7) |
InChI Key |
YATNSGHJIRFYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N=O |
Origin of Product |
United States |
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